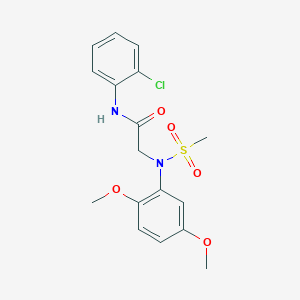
2-(4-iodobenzoyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
The compound “2-(4-iodobenzoyl)-1,2,3,4-tetrahydroisoquinoline” likely belongs to a class of organic compounds known as benzoylindoles . These are organic compounds containing an indole attached to a benzoyl moiety through the acyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as 4-Iodobenzoyl chloride are used in the preparation of other complex organic molecules .Applications De Recherche Scientifique
Copper-Catalyzed Cross-Coupling for Benzothiazine Derivatives
2-(4-Iodobenzoyl)-1,2,3,4-tetrahydroisoquinoline is used in copper-catalyzed cross-coupling reactions with potassium sulfide. This process yields tetrahydroisoquinoline-fused 1,3-benzothiazine scaffolds, achieved through the formation of C(sp3)-S and C(sp2)-S bonds. This method offers an efficient approach to synthesize benzothiazine derivatives, which have diverse applications in organic synthesis (Dang, Zheng, & Liang, 2017).
Synthesis of Diacylated Adducts
The compound is also involved in IBX-mediated oxidative Ugi-type multicomponent reactions. These reactions lead to the N and C1 functionalization of tetrahydroisoquinoline, producing 1,2-diacylated adducts. These reactions expand the chemical diversity and potential applications of tetrahydroisoquinoline derivatives (Ngouansavanh & Zhu, 2007).
Intramolecular Heck Reaction
Another application involves the stereo- and regioselective intramolecular Heck reaction of α-amino acid derivatives. This process synthesizes enantiopure 3,4-dihydroisoquinolinones, providing valuable insights into the development of new synthetic routes for isoquinoline derivatives (Tietze & Burkhardt, 1995).
Synthesis of Alpha(2C)-Adrenergic Receptor Antagonists
The compound is key in synthesizing novel alpha(2C)-adrenergic receptor antagonists. These findings have implications in drug discovery, particularly in exploring new compounds with selective receptor affinity (Hagihara et al., 2007).
Development of Anticancer Agents
Lastly, derivatives of 1,2,3,4-tetrahydroisoquinoline, which include this compound, have been explored for their potential as anticancer agents. These compounds exhibit promising cytotoxicity against various cancer cell lines, opening new avenues for anticancer drug development (Redda, Gangapuram, & Ardley, 2010).
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO/c17-15-7-5-13(6-8-15)16(19)18-10-9-12-3-1-2-4-14(12)11-18/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMPJFAWTYHASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-methoxy-4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3674766.png)

![5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3674774.png)
![5-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3674782.png)


![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3674801.png)



![methyl 3-[3-[(Z)-2-cyano-3-oxo-3-(4-phenylpiperazin-1-yl)prop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B3674818.png)
![5-Benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B3674822.png)
